3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid
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Description
“3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid” is a compound that contains a benzimidazole moiety. Benzimidazole is an important heterocyclic motif and one of the most widely investigated scaffolds by synthetic chemists due to its medicinal importance . The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties .
Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s molecular structure, which includes a benzimidazole ring, makes it suitable for binding to specific proteins, thereby aiding in the identification and analysis of protein functions and interactions within biological systems.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been found to exhibit potent in vitro antimicrobial activity . They are effective against a range of microorganisms, including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger. The compound’s ability to inhibit microbial growth makes it valuable for developing new antimicrobial agents.
Antifungal Applications
The compound has shown remarkable antifungal activity , particularly against C. albicans and C. neoformans var. grubii . Its efficacy is measured in terms of minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound that prevents visible growth of a fungus.
Analytical Chemistry
In analytical chemistry , this compound can be used for chromatographic analysis and mass spectrometry . Its unique chemical properties allow it to serve as a standard or a reagent in various chemical analyses, helping scientists to detect and quantify other substances.
Biopharma Production
The compound’s biochemical properties make it suitable for use in biopharma production . It can be involved in the synthesis of pharmaceuticals, especially those that require a benzimid
properties
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(21)10-11-22-17-18-14-8-4-5-9-15(14)19(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUOYLNQWQXCTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331269 |
Source
|
Record name | 3-(1-benzylbenzimidazol-2-yl)sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid | |
CAS RN |
303132-83-4 |
Source
|
Record name | 3-(1-benzylbenzimidazol-2-yl)sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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